

Orvepitant for Chronic Cough: A Comparative Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Orvepitant

Cat. No.: B1677502

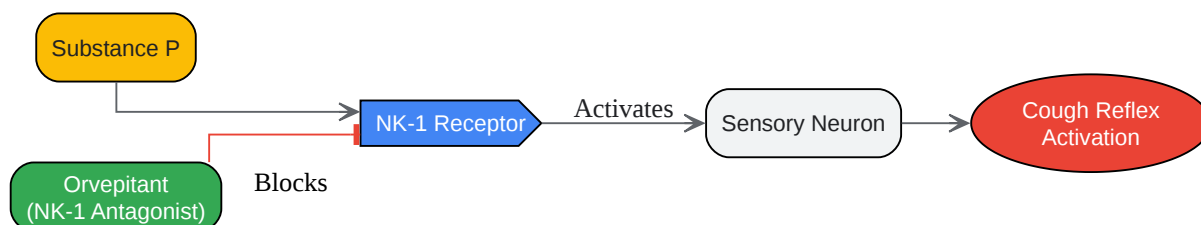
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clinical trial data for **orvepitant**, a neurokinin-1 (NK-1) receptor antagonist, in the treatment of chronic cough. Its performance is evaluated against other NK-1 receptor antagonists, serlopitant and aprepitant, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: The Role of NK-1 Receptor Antagonism in Cough Suppression

Chronic cough is often associated with neuronal hypersensitivity. The neuropeptide Substance P, acting on the neurokinin-1 (NK-1) receptor, is implicated in enhancing the cough reflex. NK-1 receptor antagonists, such as **orvepitant**, work by blocking the binding of Substance P to its receptor, thereby aiming to reduce the central neural hypersensitivity that contributes to chronic cough.



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Caption: NK-1 Receptor Signaling Pathway in Cough.

Comparative Efficacy of NK-1 Receptor Antagonists in Clinical Trials

The following tables summarize the quantitative data from key clinical trials of **orvepitant** and its comparators.

Table 1: Efficacy of Orvepitant in Chronic Cough

Trial	Patient Population	Treatment	Primary Endpoint	Result	Secondary Endpoints	Key Secondary Endpoint Results
VOLCANO-1 (Phase 2a)	13 patients with refractory chronic cough	Orvepitant 30 mg once daily for 4 weeks	Change from baseline in daytime cough frequency at week 4	Statistically significant reduction of 18.9 coughs/h (26% decrease) [1]	Cough severity VAS, Leicester Cough Questionnaire (LCQ)	Significant improvements in severity VAS and quality of life[1]
VOLCANO-2 (Phase 2b)	315 patients with refractory chronic cough	Orvepitant (10, 20, 30 mg) or placebo once daily for 12 weeks	Change from baseline in awake cough frequency at week 12	Not statistically significant in the full analysis set	LCQ, Cough Severity VAS, Urge-to-Cough VAS	Orvepitant 30 mg showed statistically significant improvements: LCQ (p=0.009), Cough Severity VAS (p=0.034), Urge-to-Cough VAS (p=0.005) [2][3][4]
IPF Cough Study (Phase 2)	Patients with Idiopathic Pulmonary Fibrosis and	Orvepitant (10 mg, 30 mg) or placebo in a cross-	Change in cough severity	Orvepitant 30 mg showed a statistically significant reduction	Cough frequency, urge to cough, health-related	Improvements in cough frequency, urge to cough, and

chronic over in cough quality of quality of
cough design severity life life with the
scores 30 mg
compared dose
to placebo

Table 2: Efficacy of Comparator NK-1 Receptor Antagonists

Trial	Drug	Patient Population	Treatment	Primary Endpoint	Result
TUSSIX (Phase 2)	Serlopitant	185 patients with refractory chronic cough	Serlopitant 5 mg or placebo once daily for 12 weeks	Change from baseline in 24-hour cough frequency	Failed to meet primary endpoint; performed worse than placebo
Lung Cancer Cough Study	Aprepitant	20 patients with lung cancer and bothersome cough	Aprepitant (125 mg day 1, 80 mg days 2-3) or placebo in a cross-over design	Change in awake cough frequency	Statistically significant reduction of 22.2% compared to placebo (p=0.03)

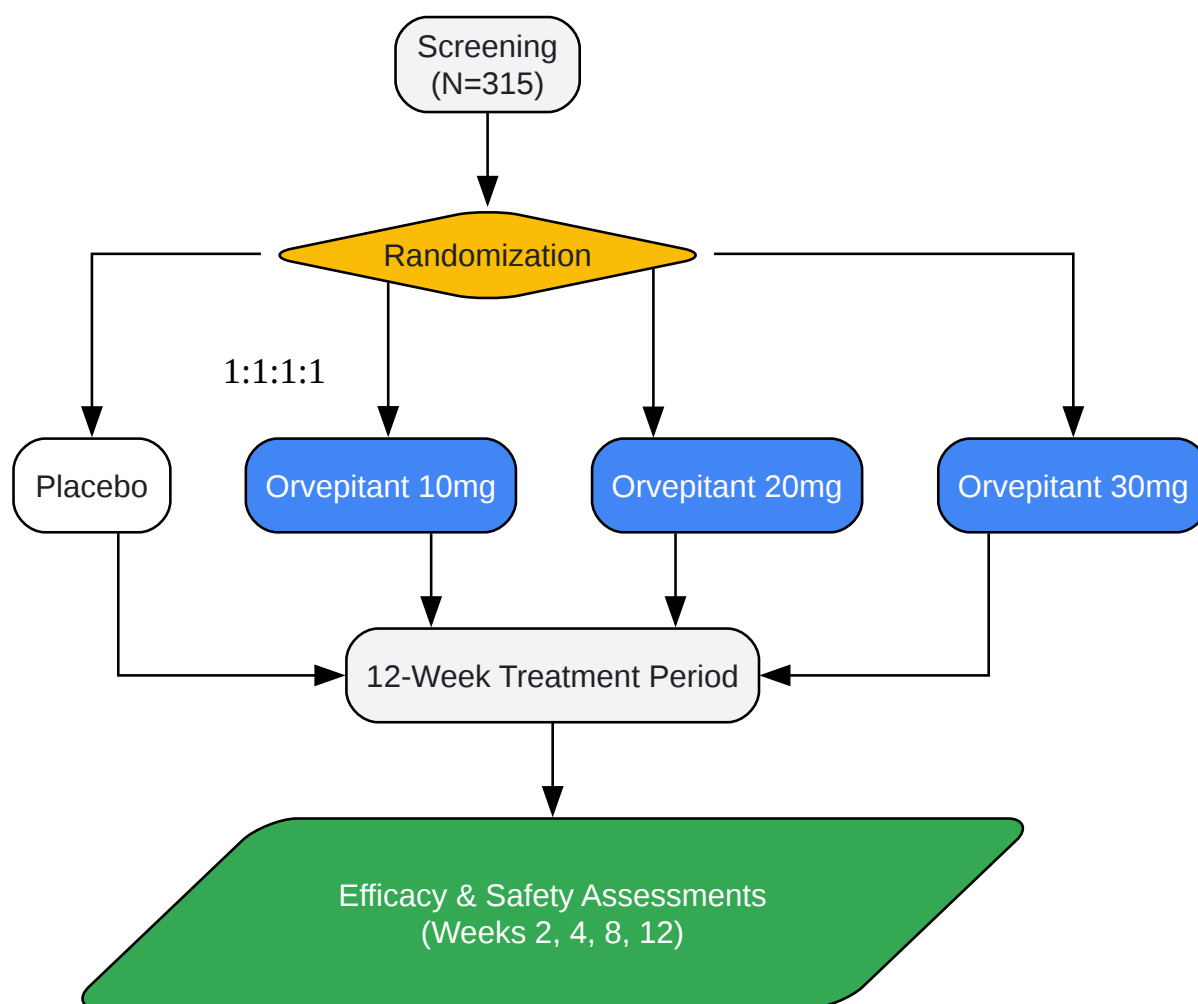
Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for the critical appraisal of the data.

Orvepitant: VOLCANO-2 Study Protocol

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

- Patient Population: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of 10 or more coughs per hour.
- Intervention: Patients were randomized to receive **orvepitant** at doses of 10 mg, 20 mg, or 30 mg, or a matching placebo, administered orally once daily for 12 weeks.
- Efficacy Assessments:
 - Primary Endpoint: Change from baseline in awake cough frequency at week 12, measured using the VitaloJAK® ambulatory cough monitor.
 - Secondary Endpoints: Patient-reported outcomes including the Leicester Cough Questionnaire (LCQ), a visual analog scale (VAS) for cough severity, and a VAS for the urge to cough, assessed at weeks 2, 4, 8, and 12.
- Statistical Analysis: A pre-specified subgroup analysis was planned for patients with higher and lower baseline cough frequencies.



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Caption: VOLCANO-2 Clinical Trial Workflow.

Serlopitant: TUSSIX Study Protocol

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
- Patient Population: 185 patients with refractory chronic cough.
- Intervention: Patients received either serlopitant 5 mg or placebo orally once daily for 12 weeks.
- Primary Endpoint: Change from baseline in 24-hour cough frequency after 12 weeks of treatment.

Aprepitant: Lung Cancer Cough Study Protocol

- Study Design: An exploratory, randomized, double-blind, single-arm, placebo-controlled crossover trial.
- Patient Population: 20 patients with lung cancer who reported a bothersome cough.
- Intervention: Patients received aprepitant (125 mg on day 1, followed by 80 mg on days 2 and 3) or a matched placebo. After a 3-day washout period, patients crossed over to the alternate treatment for another 3 days.
- Efficacy Assessments:
 - Primary Endpoint: Change in daytime cough frequency, measured by an ambulatory cough monitor.
 - Secondary Endpoints: Validated subjective cough assessment tools.

Safety and Tolerability

- **Orvepitant:** Generally well-tolerated in clinical trials. In the VOLCANO-2 study, adverse events were reported in 66.7%–72.2% of patients in the **orvepitant** groups, compared to 68.4% in the placebo group. Headaches and dizziness were more common with the 30 mg dose of **orvepitant** compared to placebo. In a study of patients with IPF, **orvepitant** was also found to be safe and well-tolerated.
- Serlopitant: Well-tolerated in the TUSSIX trial, with treatment-related adverse events occurring at rates comparable to placebo.
- Aprepitant: In the lung cancer cough study, no serious adverse events were reported.

Summary and Future Directions

The clinical trial data for **orvepitant** suggests a potential therapeutic benefit in reducing the symptoms of chronic cough, particularly in patient-reported outcomes. While the primary endpoint of reducing cough frequency was not met in the full analysis of the larger Phase 2b VOLCANO-2 trial, significant improvements in the Leicester Cough Questionnaire, cough severity, and urge to cough were observed with the 30 mg dose. Furthermore, a pre-defined

sub-group analysis of patients with higher baseline cough frequency showed a near-significant reduction in cough frequency. The positive results in the Phase 2a VOLCANO-1 study and the study in IPF patients further support the potential of **orvepitant** in this indication.

In comparison, serlopitant failed to demonstrate efficacy in its Phase 2 trial for chronic cough. Conversely, aprepitant showed a significant reduction in cough frequency in a small study of patients with lung cancer, a specific and distinct patient population.

The mixed results for NK-1 receptor antagonists in treating chronic cough highlight the complexity of this condition and the potential importance of patient selection and endpoint definition in clinical trials. Further investigation is warranted to delineate the patient populations most likely to respond to **orvepitant** and to confirm its efficacy in larger, pivotal trials.

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